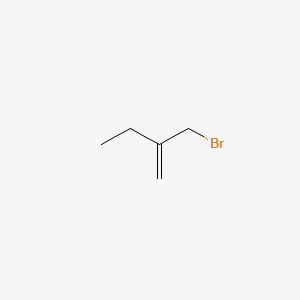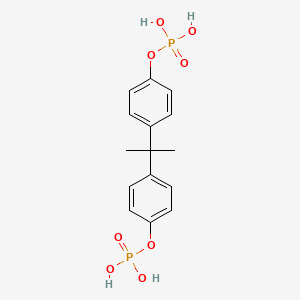
5-Formylthiophene-3-carbonitrile
Descripción general
Descripción
5-Formylthiophene-3-carbonitrile is a molecular compound with the CAS Number: 51770-04-8 and a molecular weight of 137.16 .
Molecular Structure Analysis
The molecular structure of 5-Formylthiophene-3-carbonitrile is represented by the linear formula C6H3NOS . The InChI code for this compound is 1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H .Physical And Chemical Properties Analysis
5-Formylthiophene-3-carbonitrile is a white solid . It has a molecular weight of 137.16 .Aplicaciones Científicas De Investigación
Corrosion Inhibition and Material Protection
- Bithiophene carbonitrile derivatives, including variations related to 5-Formylthiophene-3-carbonitrile, have been studied for their inhibitive effect on carbon steel corrosion, particularly in acidic environments. These compounds have shown promise due to their high efficiency in corrosion protection, adhering to the metal surface and forming a protective barrier (Bedair et al., 2018).
Dye Synthesis and Solvatochromism Studies
- 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile has been used as a core unit in the synthesis of azo dyes. These dyes exhibit solvatochromic properties, which are significant in various applications like sensors and electronic devices. The synthesis process involves a traditional diazotization-coupling strategy, and the dyes show unique UV–Vis spectral properties (Geng et al., 2015).
Antitumor Activity
- Novel targets of 2-aminothiophene derivatives have been synthesized and evaluated for their antitumor potential. These compounds have shown inhibitory effects on various human tumor cell lines, suggesting their potential as antitumor agents. The biological activities are supported by molecular modeling studies, which highlight the reactive nature of certain atoms in the thiophene nucleus (Khalifa & Algothami, 2020).
Photovoltaic Applications
- Research into the structural modification of polythiophene derivatives, including those related to 5-Formylthiophene-3-carbonitrile, has led to the development of materials with improved photovoltaic performance. These materials absorb light at longer wavelengths and have a planar backbone, which is crucial for efficient electron transport in solar cells (Berson et al., 2010).
Heterocyclic Compound Synthesis
- The molecule serves as a key intermediate in the synthesis of various heterocyclic compounds. Its versatility allows for the creation of diverse structures with potential applications in pharmaceuticals and materials science (Ismail & Boykin, 2011).
Molecular Electronics and Optoelectronics
- Thiophene/phenylene co-oligomers incorporating 5-Formylthiophene-3-carbonitrile derivatives have been synthesized for use in lasing applications. Their unique crystal forms and optoelectronic characteristics make them suitable for amplified spontaneous emission and optically pumped lasing, showing potential in advanced optoelectronic devices (Matsuo et al., 2020).
Propiedades
IUPAC Name |
5-formylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDLUAJPULDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylthiophene-3-carbonitrile | |
CAS RN |
51770-04-8 | |
| Record name | 5-formylthiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

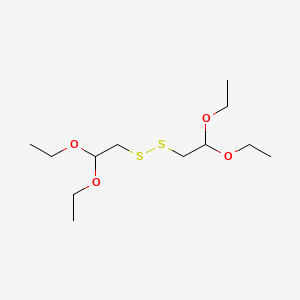
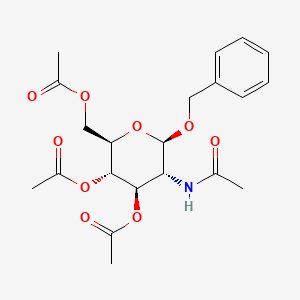
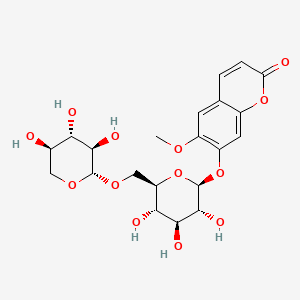
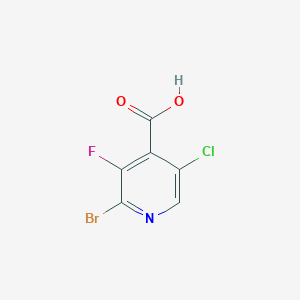
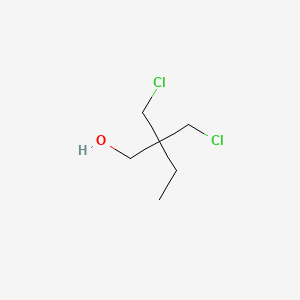

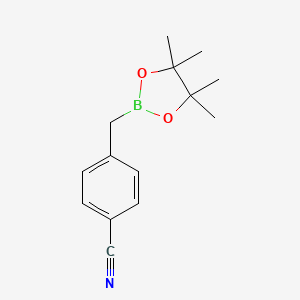
![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)
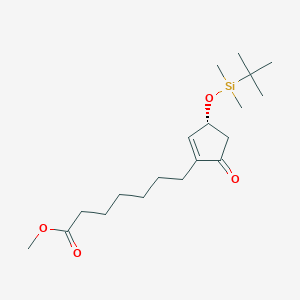
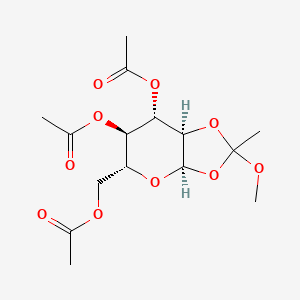
![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)
